4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique molecular structure, which includes a bromine atom and a quinoxaline moiety. The chemical formula for this compound is CHBrNO, and it has a molar mass of approximately 319.16 g/mol. Its chemical structure allows it to participate in various chemical reactions, making it of interest in medicinal chemistry and materials science.
The compound can be synthesized through various methods, often involving the reaction of substituted pyrazoles with quinoxaline derivatives. It has been referenced in several scientific publications and databases, including ChemBK and PubChem, which provide detailed information about its properties and synthesis methods .
4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is classified as a pyrazole derivative, which is significant in pharmaceutical applications due to its biological activity.
The synthesis of 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one can be achieved through several synthetic routes. A common method involves the condensation reaction between 4-bromo-1,2-dimethylpyrazole and quinoxaline derivatives under specific conditions.
One notable synthetic pathway includes:
The synthesis process may also involve purification steps such as recrystallization to obtain the final product in high purity .
The molecular structure of 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one features:
4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions typical for pyrazole derivatives:
The reactivity of this compound is influenced by the electron-withdrawing effects of the bromine atom and the electron-rich nature of the quinoxaline moiety, which can stabilize intermediates during reactions .
The mechanism of action for 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one may involve:
Studies have shown that compounds with similar structures exhibit significant biological activities, including antibacterial and antifungal properties . The exact mechanism would require further experimental validation.
Relevant data indicates that the compound should be stored at temperatures between 2°C and 8°C to maintain stability .
4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one has potential applications in:
Research continues into its efficacy against various biological targets, emphasizing its importance in drug discovery processes .
The compound 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one represents a systematic IUPAC name that precisely defines its molecular architecture. The root name "pyrazol-3(2H)-one" indicates a pyrazole ring with a ketone functionality at position 3. The prefix "4-Bromo" specifies bromine substitution at the pyrazole's 4-position, while "1,2-dimethyl" denotes methyl groups attached to the pyrazole's nitrogen atoms at positions 1 and 2. The substituent "5-(quinoxalin-6-yl)" describes a quinoxaline moiety attached via its 6-position carbon to the pyrazole's 5-position carbon. This naming follows IUPAC priority rules where the pyrazole core takes precedence as the parent heterocycle due to its higher Hantzsch-Widman priority over quinoxaline.
The compound's classification places it within the bicyclic heteroaromatic hybrids category, bearing the CAS Registry Number 1208320-93-7 [2]. Its molecular formula C₁₃H₁₁BrN₄O corresponds to a molecular weight of 319.16 g/mol [1] [2]. Commercial specifications typically list a minimum purity of ≥95% with recommended long-term storage under anhydrous, cool conditions to preserve stability [2].
Table 1: Fundamental Identification Data
Property | Value |
---|---|
CAS Registry Number | 1208320-93-7 |
Molecular Formula | C₁₃H₁₁BrN₄O |
Molecular Weight | 319.16 g/mol |
Systematic Name | 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one |
Purity Specification | ≥95% |
The molecular architecture features a pyrazole-quinoxaline hybrid system characterized by orthogonal ring planes that create a twisted conformation. The pyrazole ring adopts a partially saturated 3(2H)-one configuration, introducing a non-aromatic character at positions 2-3. X-ray crystallography of analogous compounds reveals that the quinoxaline moiety attaches at the pyrazole's 5-position via a direct C-C bond between C5 (pyrazole) and C6' (quinoxaline), forming a biaryl-like linkage [3]. This connection creates a conjugated system extending across the pyrazole C4-Br bond and the quinoxaline π-system, facilitating electron delocalization.
The synthesis of this hybrid structure typically involves multi-step heterocyclic coupling, as evidenced by patented routes:
Key synthetic intermediates include 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, which can be prepared via reductive cyclization of nitroaniline precursors followed by palladium-catalyzed cross-coupling [3]. The 3(2H)-one functionality arises from keto-enol tautomerism within the pyrazole ring, stabilized by intramolecular hydrogen bonding with the adjacent dimethylamino group.
Bromine substitution at the pyrazole 4-position exerts profound stereoelectronic effects that govern reactivity patterns. As a σ-hole donor, bromine creates an electron-deficient center at C4, making it susceptible to nucleophilic displacement. The C-Br bond length in analogous brominated heterocycles measures approximately 1.89–1.92 Å [4], significantly longer than C-Cl bonds (1.74–1.77 Å), enhancing polarizability and oxidative addition in metal-catalyzed reactions. Bromine's electron-withdrawing effect (+I effect) reduces electron density at adjacent ring positions, evidenced by:
The bromine atom also creates a conformational bias through steric interactions between its van der Waals radius (1.85 Å) and the quinoxaline H2' proton. This forces the pyrazole and quinoxaline rings into a dihedral angle of 35–45° in solution phase, as observed in computational models of analogous structures [4]. The orthogonal arrangement diminishes π-conjugation between rings but creates a sterically protected environment for C-Br bond activation.
Table 2: Bromine-Induced Electronic Effects in Analogous Compounds
Parameter | Brominated Compound | Non-Brominated Analog |
---|---|---|
C-X Bond Length (Å) | 1.90 ± 0.02 | N/A |
C4 Chemical Shift (¹³C NMR) | 145–150 ppm | 110–115 ppm |
Hammett Constant (σₘ) | +0.39 | 0 (reference) |
LUMO Energy Reduction | 0.8–1.2 eV | Reference |
Comparative analysis reveals how bromine positioning and N-alkylation patterns fundamentally alter electronic properties and synthetic utility:
4-Bromo-1,3,5-trimethyl-1H-pyrazole (CAS: 15801-69-1) exemplifies how methyl substitution at N1 and C5 creates steric shielding around the C-Br bond, reducing its reactivity in nucleophilic substitutions by >50% compared to the subject compound. This is quantified through competitive reaction kinetics where the 1,2-dimethyl-3-one derivative undergoes cross-coupling 4.7× faster than its 1,3,5-trimethyl analog [9].
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol (CAS: 94230-83-8) demonstrates the impact of hydroxymethyl functionalization. Its primary alcohol group enables solubility in protic solvents (water solubility: 8.3 mg/mL vs <0.1 mg/mL for the subject compound) and provides a handle for further derivatization, though at the cost of reduced thermal stability (decomposition onset: 98°C vs 215°C for the quinoxaline hybrid) [9].
2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile illustrates electronic modulation through cyano substitution. The strong electron-withdrawing group intensifies the C-Br bond polarization, making it 12× more reactive in Buchwald-Hartwig aminations than the subject compound. However, this comes at the cost of reduced stability, with a half-life of 48 hours under ambient conditions versus >6 months for the quinoxalinyl hybrid [5].
The subject compound's quinoxaline attachment provides extended π-conjugation absent in simpler analogs, evidenced by a bathochromic shift in UV-Vis spectra (λₘₐₓ = 342 nm vs 275–290 nm for monocyclic bromopyrazoles). This conjugation facilitates charge transfer transitions critical for photoactive applications, though it slightly reduces C-Br bond reactivity due to electron donation from quinoxaline nitrogen atoms.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0